REACTION_CXSMILES
|
[CH2:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)[CH2:2][CH2:3][CH3:4].[N:12]([O-])=O.[Na+].O.O.[Sn](Cl)Cl>Cl.O>[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([NH:9][NH2:12])=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH3:4] |f:1.2,3.4.5|
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Name
|
|
Quantity
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21.6 g
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Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
82 g
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Type
|
reactant
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Smiles
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O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
90 mL
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Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
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C(CCC)C1=CC=C(N)C=C1
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
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Type
|
solvent
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Smiles
|
Cl
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Type
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CUSTOM
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Details
|
The resulting brown solution was stirred at ice bath temperature for 45 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction was stirred for 1 hour at 5° C.
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Duration
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1 h
|
Type
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FILTRATION
|
Details
|
the hydrazine hydrochloride salt was collected by filtration
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Type
|
DISSOLUTION
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Details
|
This was then dissolved in 300 ml of 3N sodium hydroxide solution
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Type
|
EXTRACTION
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Details
|
the aqueous solution was extracted with diethyl ether (2×200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=CC=C(C=C1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |